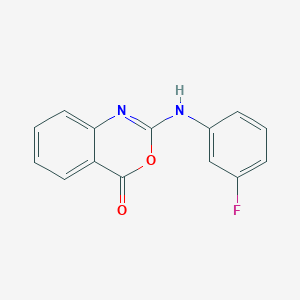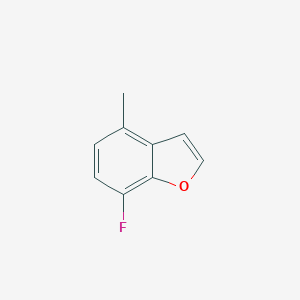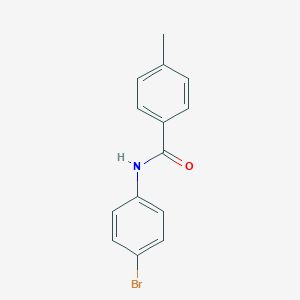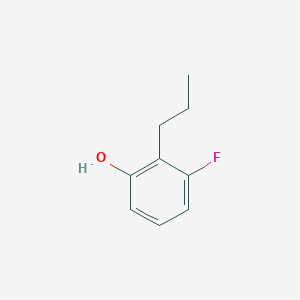
3-Fluoro-2-propylphenol
Vue d'ensemble
Description
3-Fluoro-2-propylphenol (3F2PP) is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a phenolic compound that is structurally similar to propofol, a widely used anesthetic drug. However, 3F2PP has several advantages over propofol, such as lower toxicity and a longer duration of action.
Mécanisme D'action
The exact mechanism of action of 3-Fluoro-2-propylphenol is not fully understood. However, it is believed to act on the gamma-aminobutyric acid (GABA) receptor, which is involved in the regulation of neuronal excitability. 3-Fluoro-2-propylphenol is thought to enhance the activity of the GABA receptor, leading to an increase in inhibitory neurotransmission and a decrease in neuronal activity.
Effets Biochimiques Et Physiologiques
3-Fluoro-2-propylphenol has been shown to have several biochemical and physiological effects. It has been shown to decrease the release of glutamate, a neurotransmitter that is involved in excitatory signaling. Additionally, it has been shown to increase the release of dopamine, a neurotransmitter that is involved in reward and motivation. 3-Fluoro-2-propylphenol has also been shown to have antioxidant properties, which may contribute to its potential neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 3-Fluoro-2-propylphenol is its lower toxicity compared to propofol. Additionally, it has a longer duration of action, which may be beneficial in certain applications. However, one of the limitations of 3-Fluoro-2-propylphenol is its limited solubility in water, which may make it difficult to administer in certain formulations.
Orientations Futures
There are several future directions for research on 3-Fluoro-2-propylphenol. One area of interest is the potential use of 3-Fluoro-2-propylphenol as a neuroprotective agent in the treatment of neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of 3-Fluoro-2-propylphenol and its effects on neurotransmitter systems. Finally, there is potential for the development of new formulations of 3-Fluoro-2-propylphenol that address its solubility limitations and improve its pharmacokinetic properties.
Applications De Recherche Scientifique
3-Fluoro-2-propylphenol has been studied extensively for its potential therapeutic applications. It has been shown to have anesthetic, analgesic, and sedative properties in animal models. Additionally, it has been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. 3-Fluoro-2-propylphenol has also been investigated for its potential use as a radioprotective agent and as an anti-inflammatory agent.
Propriétés
Numéro CAS |
199287-68-8 |
|---|---|
Nom du produit |
3-Fluoro-2-propylphenol |
Formule moléculaire |
C9H11FO |
Poids moléculaire |
154.18 g/mol |
Nom IUPAC |
3-fluoro-2-propylphenol |
InChI |
InChI=1S/C9H11FO/c1-2-4-7-8(10)5-3-6-9(7)11/h3,5-6,11H,2,4H2,1H3 |
Clé InChI |
LHPYMSGNLSRKME-UHFFFAOYSA-N |
SMILES |
CCCC1=C(C=CC=C1F)O |
SMILES canonique |
CCCC1=C(C=CC=C1F)O |
Synonymes |
Phenol, 3-fluoro-2-propyl- (9CI) |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

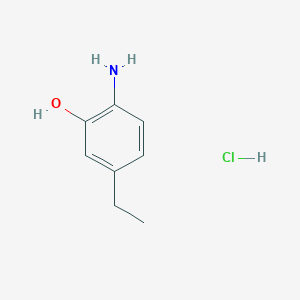
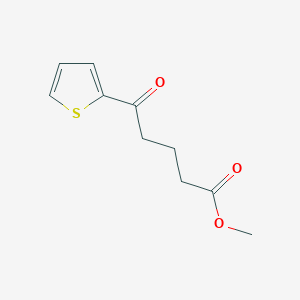
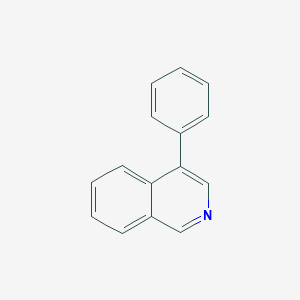
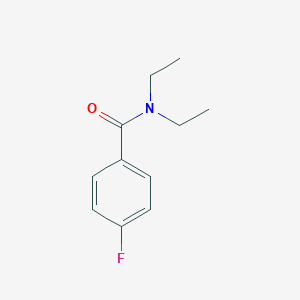
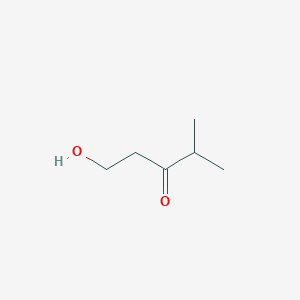
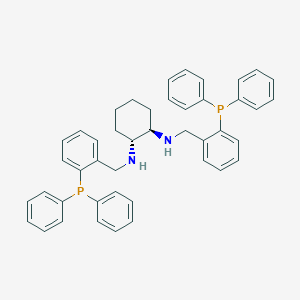
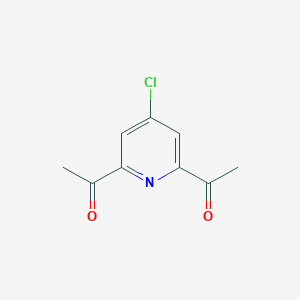
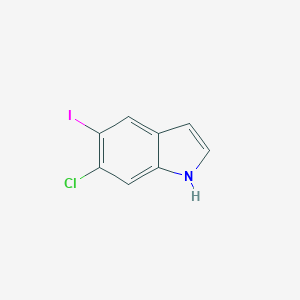
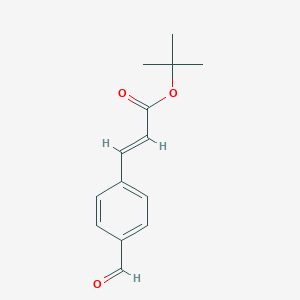
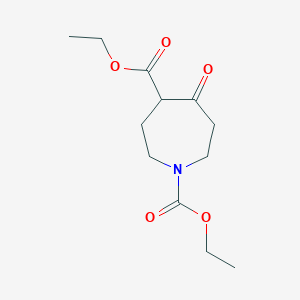
![1-(4-Fluorobenzyl)-[1,4]diazepane dihydrochloride](/img/structure/B177028.png)
